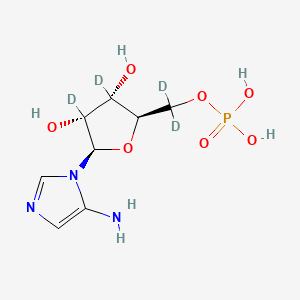
5-Aminoimidazole Ribonucleotide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoimidazole Ribonucleotide-d4: is a biochemical intermediate in the formation of purine nucleotides via inosine monophosphate. It is a building block for DNA and RNA and plays a crucial role in the biosynthesis of adenine and guanine nucleotides . This compound is also involved in the synthesis of vitamins such as thiamine and cobalamin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole Ribonucleotide-d4 involves multiple steps. The furanose sugar in the compound comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate . The subsequent reactions attach the amino imidazole portion of the molecule, beginning with the activation of ribose 5-phosphate as its pyrophosphate derivative, phosphoribosyl pyrophosphate . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation, involving enzymes such as amidophosphoribosyltransferase, phosphoribosylamine-glycine ligase, and phosphoribosylglycinamide formyltransferase .
Industrial Production Methods: Industrial production of this compound typically follows the same biosynthetic pathway but on a larger scale. The process involves the use of bioreactors to cultivate microorganisms that can produce the compound through fermentation .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminoimidazole Ribonucleotide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Substitution reactions can occur at the amino group or the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of the imidazole ring and modified ribose sugars .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Aminoimidazole Ribonucleotide-d4 is used as a precursor in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis .
Biology: In biological research, this compound is used to study the purine biosynthesis pathway and its regulation .
Medicine: The compound has potential therapeutic applications in treating diseases related to purine metabolism disorders .
Industry: In the industrial sector, this compound is used in the production of vitamins and nucleotide-based pharmaceuticals .
Wirkmechanismus
The mechanism of action of 5-Aminoimidazole Ribonucleotide-d4 involves its role as an intermediate in the purine biosynthesis pathway. It is synthesized from phosphoribosylformylglycinamidine by AIR synthetase . The compound participates in several enzymatic reactions that lead to the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides . The molecular targets include enzymes such as amidophosphoribosyltransferase and phosphoribosylglycinamide formyltransferase .
Vergleich Mit ähnlichen Verbindungen
5-Aminoimidazole-4-carboxamide Ribonucleotide: This compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Aminoimidazole Ribonucleotide: Another intermediate in the purine biosynthesis pathway.
Uniqueness: 5-Aminoimidazole Ribonucleotide-d4 is unique due to its specific role in the biosynthesis of purine nucleotides and its involvement in the synthesis of essential vitamins .
Eigenschaften
Molekularformel |
C8H14N3O7P |
|---|---|
Molekulargewicht |
299.21 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dideuterio-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1/i2D2,6D,7D |
InChI-Schlüssel |
PDACUKOKVHBVHJ-QGASTMHESA-N |
Isomerische SMILES |
[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC=C2N)C([2H])([2H])OP(=O)(O)O)O |
Kanonische SMILES |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
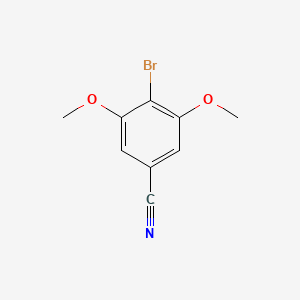
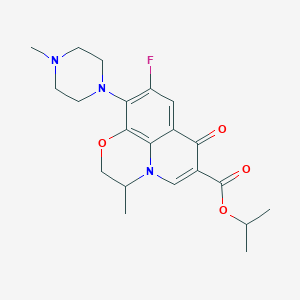
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
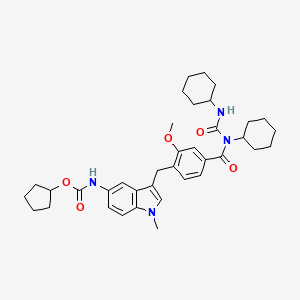
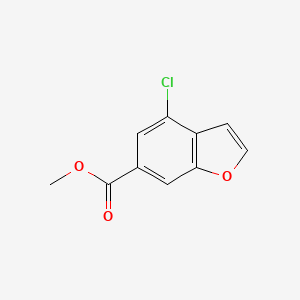
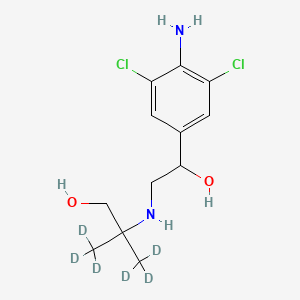
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

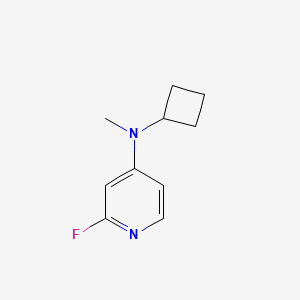

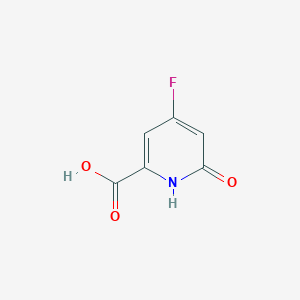
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
